39EF272LMN

Beschreibung

While direct references to this compound are absent in the provided evidence, its alphanumeric identifier suggests it belongs to a class of halogenated or boronic acid derivatives, analogous to compounds like those described in (CAS 1046861-20-4) and (CAS 1761-61-1). Hypothetically, 39EF272LMN may exhibit properties such as high GI absorption and moderate solubility, similar to boronic acids or aryl halides .

Eigenschaften

CAS-Nummer |

137109-81-0 |

|---|---|

Molekularformel |

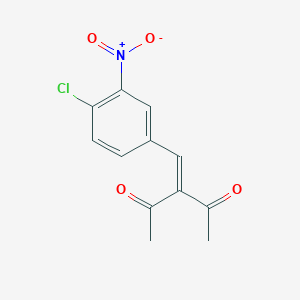

C12H10ClNO4 |

Molekulargewicht |

267.66 g/mol |

IUPAC-Name |

3-[(4-chloro-3-nitrophenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C12H10ClNO4/c1-7(15)10(8(2)16)5-9-3-4-11(13)12(6-9)14(17)18/h3-6H,1-2H3 |

InChI-Schlüssel |

QWLAIFQFBSUBNS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 39EF272LMN typically involves the condensation reaction between 2,4-pentanedione and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the methylene group in 2,4-pentanedione, making it more nucleophilic. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

39EF272LMN has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify other substances.

Wirkmechanismus

The mechanism of action of 39EF272LMN depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physicochemical Properties

Functional Group Analysis

- Boronic Acid Analogues (CAS 1046861-20-4) : These compounds exhibit reactivity in Suzuki-Miyaura cross-coupling reactions, a trait likely shared by 39EF272LMN if it contains a boronic acid group .

- Heterocyclic Derivatives (CAS 723286-79-1) : Nitrogen-rich structures like this compound may contrast with 39EF272LMN in terms of hydrogen-bonding capacity and metabolic stability .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Boronic acids (e.g., CAS 1046861-20-4) often show CYP450 inhibition, but 39EF272LMN’s hypothetical structure (lacking enzyme-binding motifs) may reduce this risk .

- Toxicity Alerts : Compounds like CAS 1761-61-1 trigger "warning" signals due to bromine content, suggesting 39EF272LMN may require similar safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.